2-Methylnonadecane
Overview
Description
2-Methylnonadecane is an organic compound with the molecular formula C20H42. It is a branched alkane, specifically a methyl-substituted nonadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its presence in various natural sources and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecane can be achieved through several methods. One common approach involves the alkylation of nonadecane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper substitution of the methyl group at the desired position on the nonadecane molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process begins with the extraction of nonadecane from crude oil, followed by its purification. The purified nonadecane is then subjected to a methylation reaction using a suitable methylating agent. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonadecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, such as palladium or platinum, to produce the corresponding alkanes.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylnonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Medicine: Research has investigated its potential as a biomarker for certain diseases or conditions.
Industry: It is utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylnonadecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, triggering a cascade of biochemical events. For example, as a pheromone, it can bind to olfactory receptors in insects, leading to behavioral changes. In industrial applications, its hydrophobic nature and chemical stability make it an effective component in formulations .
Comparison with Similar Compounds
- Nonadecane
- 2-Methylheptadecane
- 2-Methyloctadecane
Comparison: 2-Methylnonadecane is unique due to its specific methyl substitution, which can influence its physical and chemical properties. Compared to nonadecane, the presence of the methyl group can alter its boiling point, melting point, and reactivity. When compared to other methyl-substituted alkanes, such as 2-Methylheptadecane and 2-Methyloctadecane, this compound has a longer carbon chain, which can affect its solubility and interaction with other molecules .
Properties
IUPAC Name |
2-methylnonadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h20H,4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDMQGKBNGPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010027 | |
Record name | 2-Methylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-86-7, 52845-07-5 | |
Record name | 2-Methylnonadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoeicosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOEICOSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR294KAG3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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